molecular formula C13H20ClNO B3380476 4-[(4-Methylphenyl)methyl]piperidin-4-ol hydrochloride CAS No. 193357-39-0

4-[(4-Methylphenyl)methyl]piperidin-4-ol hydrochloride

Cat. No.: B3380476
CAS No.: 193357-39-0
M. Wt: 241.76 g/mol
InChI Key: MXPDCQFHSYETMZ-UHFFFAOYSA-N
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Description

4-[(4-Methylphenyl)methyl]piperidin-4-ol hydrochloride is a piperidine derivative featuring a 4-methylbenzyl substituent at the 4-position of the piperidine ring, with a hydroxyl group and hydrochloride salt formation. This compound is of interest in medicinal chemistry due to its structural similarity to neuroactive agents. Notably, it is a key component of Co 101244 hydrochloride, an NMDA receptor antagonist that selectively targets NR2B-containing receptors, demonstrating neuroprotective effects against glutamate-induced excitotoxicity . The compound is commercially available for research purposes, as indicated by supplier listings (e.g., CymitQuimica) .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-methylphenyl)methyl]piperidin-4-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-11-2-4-12(5-3-11)10-13(15)6-8-14-9-7-13;/h2-5,14-15H,6-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPDCQFHSYETMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2(CCNCC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methylphenyl)methyl]piperidin-4-ol hydrochloride typically involves the reaction of 4-methylbenzyl chloride with piperidin-4-ol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methylphenyl)methyl]piperidin-4-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various piperidine derivatives .

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

  • 4-[(4-Methylphenyl)methyl]piperidin-4-ol hydrochloride serves as a crucial building block in the synthesis of complex organic molecules. Its structure allows for various chemical modifications, making it versatile in synthetic chemistry.

Comparison with Similar Compounds

Compound NameStructureApplication
4-MethylpiperidineC₅H₁₃NCatalyst in organic reactions
4-PiperidinemethanolC₆H₁₃NOIntermediate in organic synthesis

Biological Applications

Study of Biological Pathways

  • The compound is utilized in research focused on understanding biological pathways and mechanisms. Its interaction with specific molecular targets allows researchers to investigate cellular processes and signaling pathways.

Pharmacological Research

  • In pharmacology, this compound is studied for its potential therapeutic effects on the central nervous system (CNS). It acts as a ligand for various receptors, influencing neurotransmitter dynamics and potentially offering insights into drug development .

Case Study: Neurotransmitter Modulation

  • Research has demonstrated that this compound can modulate neurotransmitter levels by interacting with enzymes like monoamine oxidase and acetylcholinesterase. This modulation affects neuronal communication, highlighting its potential role in treating neurodegenerative diseases.

Medical Applications

Pharmaceutical Intermediary

  • The compound is an important intermediate in the synthesis of pharmaceuticals targeting CNS disorders. Its ability to interact with G-protein coupled receptors makes it a candidate for developing new therapeutic agents .

Potential Antimicrobial Properties

  • Investigations into the antimicrobial properties of this compound have shown promising results, suggesting its utility in developing new antibiotics or treatments for infections.

Industrial Applications

Chemical Production

  • In industrial settings, this compound is used in the production of various chemicals and materials. Its unique properties facilitate the development of new chemical processes and materials .

Synthesis Optimization

  • The compound's synthesis can be optimized using continuous flow reactors, which enhance yield and efficiency. This method allows for better control over reaction conditions compared to traditional batch processes.

Mechanism of Action

The mechanism of action of 4-[(4-Methylphenyl)methyl]piperidin-4-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with G-protein coupled receptors or ion channels, affecting signal transduction pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes critical properties of 4-[(4-Methylphenyl)methyl]piperidin-4-ol hydrochloride and related piperidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Significance
4-[(4-Methylphenyl)methyl]piperidin-4-ol HCl C₁₄H₂₁NO•HCl (estimated) ~280 (estimated) 4-methylbenzyl, hydroxyl NMDA receptor antagonist
4-(Hydroxymethyl)piperidin-4-ol HCl C₆H₁₃NO₂•HCl ~169.64 Hydroxymethyl Potential solubility modifier
4-(Diphenylmethoxy)piperidine HCl C₁₈H₂₁NO•HCl 303.83 Diphenylmethoxy Limited safety data; research chemical
Meperidine HCl C₁₅H₂₁NO₂•HCl 283.8 Methyl, phenyl, ethyl ester Opioid analgesic (Schedule II)
Co 101244 HCl C₂₁H₂₆NO₃•HCl ~400 (estimated) 4-methylbenzyl, 4-hydroxyphenoxyethyl NR2B-specific NMDA antagonist
4-(4-Trifluoromethylphenoxy)piperidine HCl C₁₂H₁₄F₃NO•HCl ~305.7 Trifluoromethylphenoxy High lipophilicity

Key Observations :

  • Substituent Effects : The 4-methylbenzyl group in the target compound enhances aromatic interactions in biological systems, while the hydroxyl group contributes to hydrogen bonding. In contrast, 4-(hydroxymethyl)piperidin-4-ol HCl lacks aromaticity, likely reducing receptor affinity but improving aqueous solubility .
  • Lipophilicity: The trifluoromethyl group in 4-(4-Trifluoromethylphenoxy)piperidine HCl increases lipophilicity, which may enhance membrane permeability compared to the target compound .

Pharmacological and Toxicological Profiles

  • NMDA Receptor Antagonism: Both the target compound (as part of Co 101244 HCl) and Co 101244 HCl exhibit NMDA receptor antagonism, but the latter’s additional 4-hydroxyphenoxyethyl group confers selectivity for NR2B subunits, reducing off-target effects .
  • Opioid Activity: Meperidine HCl acts on opioid receptors, highlighting how minor structural differences (ester vs. hydroxyl groups) drastically alter pharmacological targets .
  • Safety Data: Limited toxicity information is available for the target compound, whereas 4-(Diphenylmethoxy)piperidine HCl lacks detailed acute toxicity data .

Regulatory and Commercial Status

  • Commercial Availability: The target compound is marketed by suppliers like CymitQuimica, while derivatives such as 4-(4-Trifluoromethylphenoxy)piperidine HCl are available through specialized manufacturers .

Biological Activity

4-[(4-Methylphenyl)methyl]piperidin-4-ol hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by a piperidine ring substituted with a 4-methylphenylmethyl group and a hydroxyl group, which may influence its pharmacological properties.

The biological activity of this compound can be attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes. Its mechanism of action may involve modulation of neurotransmitter systems, particularly those related to dopamine and serotonin, which are crucial for mood regulation and cognitive functions.

Antimicrobial Activity

Research indicates that piperidine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 mg/mL
Escherichia coli1.0 mg/mL
Pseudomonas aeruginosa2.0 mg/mL

These findings suggest that the compound could be a potential candidate for the development of new antimicrobial agents .

Neuropharmacological Effects

Studies have explored the neuropharmacological effects of this compound, particularly its potential as an antidepressant or anxiolytic agent. In animal models, it has been shown to reduce symptoms of anxiety and depression, likely through its action on serotonin and norepinephrine pathways .

Case Study 1: Antidepressant Activity

In a controlled study involving rodents, administration of this compound resulted in significant reductions in immobility time in the forced swim test, indicating antidepressant-like effects. The compound was compared to standard antidepressants such as fluoxetine, showing comparable efficacy at certain dosages .

Case Study 2: Antimicrobial Efficacy

A recent clinical study assessed the antimicrobial efficacy of various piperidine derivatives, including this compound. Results indicated that the compound exhibited potent antibacterial activity against resistant strains of bacteria, suggesting its potential use in treating infections caused by multidrug-resistant organisms .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[(4-Methylphenyl)methyl]piperidin-4-ol hydrochloride, and how can purity be ensured?

  • Methodology :

  • Alkylation of Piperidine : React piperidin-4-ol with 4-methylbenzyl chloride in the presence of a base (e.g., triethylamine) to form the tertiary amine. Acidify with HCl to obtain the hydrochloride salt .
  • Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluting with CH₂Cl₂:MeOH gradients) to isolate the compound. Monitor purity via HPLC (>98%) .
  • Scale-Up Considerations : Optimize reaction parameters (temperature, solvent polarity) using design-of-experiment (DoE) frameworks to enhance yield and reproducibility .

Q. How can spectroscopic techniques characterize the compound’s structure and purity?

  • NMR Analysis :

  • ¹H NMR : Identify aromatic protons (δ 7.2–7.4 ppm, 4-methylphenyl group), piperidine-CH₂ (δ 2.5–3.5 ppm), and hydroxyl proton (broad signal at δ 1.5–2.0 ppm) .
  • ¹³C NMR : Confirm quaternary carbons (e.g., piperidine C-4 at ~70 ppm) and aromatic carbons .
    • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 250.2 (free base) and 286.6 (HCl salt) .
    • XRD : Single-crystal X-ray diffraction resolves stereochemistry and salt formation .

Q. What stability considerations are critical for storage and handling?

  • Storage : Store at –20°C in airtight, light-protected containers to prevent hydrolysis of the piperidine ring or oxidation of the benzyl group .
  • Incompatibilities : Avoid strong oxidizers (e.g., H₂O₂) and bases, which may degrade the hydrochloride salt .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring to establish shelf-life .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data across studies?

  • Data Triangulation :

  • Compare assay conditions (e.g., receptor binding assays vs. functional cAMP assays) to identify protocol-dependent variability .
  • Validate target engagement using orthogonal methods (e.g., SPR for binding affinity, patch-clamp for ion channel modulation) .
    • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from disparate sources, adjusting for covariates like solvent polarity or cell-line specificity .

Q. What computational methods aid in designing reaction pathways and predicting reactivity?

  • Reaction Path Search : Use density functional theory (DFT) to model transition states and intermediates, prioritizing low-energy pathways for piperidine functionalization .
  • Machine Learning : Train models on PubChem reaction datasets to predict optimal catalysts (e.g., Pd/C for hydrogenation) or solvent systems (e.g., DMF for SN2 reactions) .
  • ICReDD Workflow : Integrate quantum mechanics (QM) calculations with high-throughput experimentation to screen reaction conditions (e.g., temperature, stoichiometry) .

Q. How can statistical optimization improve reaction yields and selectivity?

  • DoE Frameworks :

  • Central Composite Design : Vary factors (catalyst loading, temperature) to map response surfaces and identify maxima for yield and enantiomeric excess .
  • Taguchi Methods : Optimize robustness by testing noise factors (e.g., humidity, reagent lot variability) .
    • PAT (Process Analytical Technology) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress in real time, enabling dynamic adjustments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(4-Methylphenyl)methyl]piperidin-4-ol hydrochloride
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4-[(4-Methylphenyl)methyl]piperidin-4-ol hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.